HPLC Relative Retention Time: Ethyl vs. Methyl Ester
Under the official USP Ethopabate monograph chromatographic conditions, the target compound (ethyl ester, designated Related Compound E) exhibits a relative retention time of 1.6 with respect to the Ethopabate (methyl ester) peak, whereas the closest impurity, Related Compound A (methyl 4-acetamido-2-hydroxybenzoate), elutes at RRT 0.9 [1]. No other listed related compound elutes in the post-Ethopabate region, making the ethyl ester the sole late-eluting marker for system resolution assessment.
ΔRRT = +0.6
Late-eluting marker for system suitability resolution assessment.
USP monograph method; UV 267 nm.
| Evidence Dimension | HPLC Relative Retention Time (RRT vs. Ethopabate) |
|---|---|
| Target Compound Data | RRT = 1.6 (Ethyl 4-acetamido-2-ethoxybenzoate) |
| Comparator Or Baseline | Ethopabate (methyl ester, CAS 59-06-3): RRT = 1.0; Related Compound A (CAS 4093-28-1): RRT = 0.9 |
| Quantified Difference | ΔRRT = +0.6 vs. Ethopabate; ΔRRT = +0.7 vs. nearest impurity (Related Compound A) |
| Conditions | USP Ethopabate monograph HPLC method; mobile phase/solvent composition as per USP29-NF24; UV detection at 267 nm |
Why This Matters
Procurement of the correct ethyl ester standard is mandatory for USP-compliant system suitability testing because only this compound verifies resolution capability in the critical late-elution window.
- [1] United States Pharmacopeial Convention. USP Monographs: Ethopabate – Chromatographic Purity Section. USP29-NF24, p. 3160 (2007). View Source
